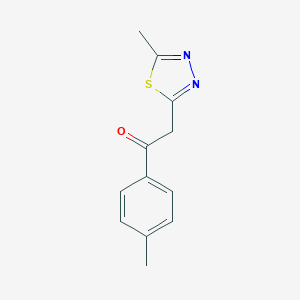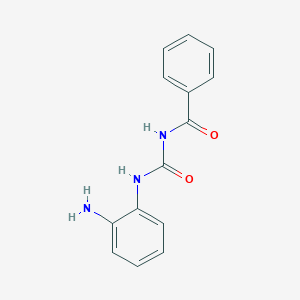
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol, also known as MeODIPY, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. MeODIPY has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol is not fully understood. However, it has been proposed that 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB). 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol induces apoptosis in cancer cells by activating the caspase cascade. The antibacterial activity of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol induces apoptosis in cancer cells, which can lead to the death of cancer cells. The antibacterial activity of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol can lead to the inhibition of bacterial growth.
实验室实验的优点和局限性
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol has several advantages for use in lab experiments. It is easy to synthesize and can be obtained in good yields. 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol exhibits a wide range of biological activities, which makes it useful for studying various biological processes. However, 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol. One direction is to study its effects on other biological processes, such as angiogenesis and wound healing. Another direction is to design derivatives of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol to improve its biological activity and reduce its toxicity. Additionally, more studies are needed to fully understand the mechanism of action of 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol and its effects on various biological processes.
Conclusion:
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol is a heterocyclic compound that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. It can be synthesized using various methods and has been extensively studied for its effects on various biological processes. 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol has several advantages for use in lab experiments, but also has some limitations. Future research on 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol will help to further understand its mechanism of action and potential applications in medicine.
合成方法
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methoxybenzohydrazide with ethyl chloroacetate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 4-methoxybenzohydrazide with ethyl acetoacetate, followed by cyclization with acetic anhydride. Both methods yield 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol in good yields.
科学研究应用
5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol has been extensively studied for its biological activities. It exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Additionally, 5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-ol exhibits antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
属性
分子式 |
C9H8N2O3 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC 名称 |
5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-one |
InChI |
InChI=1S/C9H8N2O3/c1-13-7-4-2-6(3-5-7)8-10-9(12)11-14-8/h2-5H,1H3,(H,11,12) |
InChI 键 |
OUTBQHOLARSBAM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=O)NO2 |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC(=O)NO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)

![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)

